molecular formula C20H28O3 B12106549 [1-(1-hydroxypropan-2-yl)-7a-methyl-1,2,3,3a,4,5,6,7-octahydroinden-4-yl] benzoate

[1-(1-hydroxypropan-2-yl)-7a-methyl-1,2,3,3a,4,5,6,7-octahydroinden-4-yl] benzoate

Cat. No.: B12106549
M. Wt: 316.4 g/mol
InChI Key: YDGDTMZQDFVDCD-UHFFFAOYSA-N
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Description

[1-(1-hydroxypropan-2-yl)-7a-methyl-1,2,3,3a,4,5,6,7-octahydroinden-4-yl] benzoate: is a complex organic compound with a unique structure that combines a benzoate ester with a hydroxypropan-2-yl group and an octahydroindenyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [1-(1-hydroxypropan-2-yl)-7a-methyl-1,2,3,3a,4,5,6,7-octahydroinden-4-yl] benzoate typically involves multiple steps. One common method includes the esterification of the corresponding alcohol with benzoic acid or its derivatives under acidic conditions. The reaction may require a catalyst such as sulfuric acid or p-toluenesulfonic acid to proceed efficiently.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of advanced catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The hydroxy group in the compound can undergo oxidation to form a ketone or aldehyde.

    Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The benzoate ester can participate in nucleophilic substitution reactions, where the ester group is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products:

  • Oxidation products include ketones or aldehydes.
  • Reduction products include alcohols.
  • Substitution products vary depending on the nucleophile used.

Scientific Research Applications

Chemistry: The compound is used as an intermediate in the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and mechanisms.

Biology: In biological research, the compound can be used to study enzyme interactions and metabolic pathways. Its structural features make it a valuable tool for probing the activity of various enzymes.

Medicine: Potential applications in medicine include the development of new pharmaceuticals. The compound’s ability to interact with biological targets makes it a candidate for drug discovery and development.

Industry: In the industrial sector, the compound can be used in the production of specialty chemicals and materials. Its unique properties may lead to the development of new products with enhanced performance.

Mechanism of Action

The mechanism by which [1-(1-hydroxypropan-2-yl)-7a-methyl-1,2,3,3a,4,5,6,7-octahydroinden-4-yl] benzoate exerts its effects involves its interaction with specific molecular targets. The hydroxypropan-2-yl group and the benzoate ester can form hydrogen bonds and other interactions with proteins and enzymes, modulating their activity. The compound may also participate in signaling pathways, influencing cellular processes.

Comparison with Similar Compounds

    Ethyl acetoacetate: Another ester with a similar functional group but different structure.

    Methyl benzoate: A simpler ester with a benzoate group.

    Acetylacetone: A diketone with similar reactivity.

Uniqueness: The unique combination of functional groups in [1-(1-hydroxypropan-2-yl)-7a-methyl-1,2,3,3a,4,5,6,7-octahydroinden-4-yl] benzoate sets it apart from other compounds. Its ability to undergo various chemical reactions and interact with biological targets makes it a versatile and valuable compound in scientific research and industrial applications.

Properties

Molecular Formula

C20H28O3

Molecular Weight

316.4 g/mol

IUPAC Name

[1-(1-hydroxypropan-2-yl)-7a-methyl-1,2,3,3a,4,5,6,7-octahydroinden-4-yl] benzoate

InChI

InChI=1S/C20H28O3/c1-14(13-21)16-10-11-17-18(9-6-12-20(16,17)2)23-19(22)15-7-4-3-5-8-15/h3-5,7-8,14,16-18,21H,6,9-13H2,1-2H3

InChI Key

YDGDTMZQDFVDCD-UHFFFAOYSA-N

Canonical SMILES

CC(CO)C1CCC2C1(CCCC2OC(=O)C3=CC=CC=C3)C

Origin of Product

United States

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